B612975 (S)-2-Aminopent-4-ynoic acid hydrochloride CAS No. 198774-27-5

(S)-2-Aminopent-4-ynoic acid hydrochloride

Cat. No. B612975
CAS RN: 198774-27-5
M. Wt: 113.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about its physical appearance .


Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This includes the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can tell us about how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Biological Activity

(S)-2-Aminopent-4-ynoic acid hydrochloride has garnered attention in scientific research primarily for its utility in synthesizing optically pure compounds and investigating their biological activities. A notable application involves the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids through Sonogashira reactions. These synthesized compounds exhibited high inhibitory activity against aldose reductase (ALR2), a key enzyme implicated in diabetic complications. The high selectivity and potent inhibitory action of these compounds underscore their potential therapeutic applications in managing diabetes-related disorders. Additionally, molecular docking studies were carried out to elucidate the compounds' binding modes within the enzyme, providing insights into their mechanism of action (Parpart et al., 2015).

Enzymatic Preparation of Inhibitors

Another significant application is the enzymatic preparation of (2S)-2-[3-{[(5-methylisoxazol-3-yl)carbonyl]amino}-2-oxopyridin-1(2H)-yl]pent-4-ynoic acid, a key intermediate in synthesizing human rhinovirus (HRV) protease inhibitors. This method showcased an efficient route for preparing this intermediate, highlighting its potential in developing treatments for HRV infections. The process demonstrated superior yield, enantioselectivity, and substrate loads compared to traditional chemical resolution routes, indicating a scalable and cost-effective methodology for synthesizing HRV protease inhibitors (Martínez et al., 2004).

Fluorescent Derivatization and Biological Probes

The compound also finds applications in the field of fluorescence derivatization. For instance, 3-(Naphthalen-1-ylamino)propanoic acid was coupled to various amino acids to evaluate its utility as a fluorescent derivatizing reagent. The resulting amino acid derivatives displayed strong fluorescence, making them suitable for biological assays. This application demonstrates the compound's role in developing novel fluorescence-based probes for biological research, facilitating enhanced visualization and quantification of biological molecules and processes (Frade et al., 2007).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems to exert its effects .

Safety and Hazards

The safety and hazards of a compound are determined by studying its toxicity, flammability, environmental impact, etc. This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve finding new applications for the compound, improving its synthesis, or studying its properties in more detail .

properties

IUPAC Name

(2S)-2-aminopent-4-ynoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMBUICGODABQY-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Aminopent-4-ynoic acid hydrochloride

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